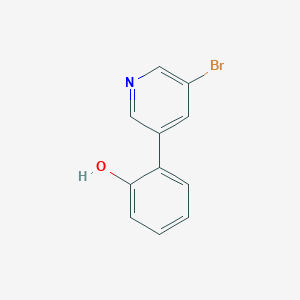

2-(5-Bromopyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)phenol |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-8(6-13-7-9)10-3-1-2-4-11(10)14/h1-7,14H |

InChI Key |

IQQUKLPAMPWCEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)O |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 2 5 Bromopyridin 3 Yl Phenol

Transformations at the Bromine Functionality

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This position is analogous to other 3,5-substituted pyridines, which are known to be reactive under these conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov For 2-(5-bromopyridin-3-yl)phenol, the C-Br bond is a prime site for such transformations.

The Sonogashira coupling , which joins aryl halides with terminal alkynes, is a highly effective method for creating sp²-sp carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org Studies on analogous 3-bromopyridine (B30812) substrates demonstrate the feasibility of this transformation. For instance, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes in moderate to excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI system. semanticscholar.orgscirp.org It is anticipated that this compound would react similarly, affording 2-(5-alkynylpyridin-3-yl)phenol derivatives.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. Palladium-catalyzed Negishi reactions have been effectively used to assemble various triazine-heteroaryl analogues, showcasing the utility of this method for C-C bond formation on heteroaromatic systems.

The Heck reaction forms a substituted alkene by reacting an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction offers a direct method for the vinylation of the pyridine ring. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the alkene substrate. libretexts.org

Below is a table illustrating typical conditions and outcomes for Sonogashira coupling reactions with related bromopyridine substrates, which could be adapted for this compound.

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 | semanticscholar.orgscirp.org |

| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 | semanticscholar.orgscirp.org |

| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 72 | semanticscholar.org |

This table presents data for analogous compounds to illustrate potential reactivity.

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on a pyridine ring is generally challenging. Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. firsthope.co.inwikipedia.org However, the C-3 position is less activated. firsthope.co.in For SₙAr to occur at the C-5 position of the 3-substituted pyridine ring, harsh conditions or the presence of strong electron-withdrawing groups would likely be necessary.

A more complex and synthetically intriguing transformation is the halogen dance . wikipedia.org This base-catalyzed isomerization involves the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. rsc.org The reaction is driven by the formation of a more stable organometallic intermediate. For bromopyridines, treatment with a strong base like lithium diisopropylamide (LDA) can induce deprotonation, leading to a lithiated intermediate that facilitates halogen migration. nih.gov The selectivity of this reaction is highly dependent on factors such as temperature, the base used, and the substitution pattern of the pyridine ring. nih.gov For example, studies on 3-bromopyridines have shown that base-catalyzed isomerization can proceed via a 3,4-pyridyne intermediate, enabling subsequent nucleophilic substitution at the C-4 position, a regiochemical outcome not achievable through direct SₙAr. nih.gov While not yet documented for this compound, this chemistry offers a potential pathway to regioisomers that would otherwise be difficult to access.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, capable of acting as a nucleophile or a directing group. Its derivatization can be used to synthesize a variety of ethers and esters or to protect the group during transformations elsewhere on the molecule.

O-alkylation of the phenolic hydroxyl group is a fundamental transformation used to produce aryl ethers. nih.gov The most common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. wikipedia.org Alternatively, copper-catalyzed methods using alkylsilyl peroxides as alkyl radical precursors have been developed for the O-alkylation of phenol derivatives under mild conditions. rsc.org

O-acylation converts the phenolic hydroxyl into an ester group. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. lew.ronih.gov This reaction is generally high-yielding and proceeds under mild conditions. The resulting ester can serve as a stable final product or as a protecting group for the hydroxyl functionality. nih.gov

The following table shows representative conditions for these transformations on general phenolic substrates.

| Reaction Type | Reagent 1 | Reagent 2 | Base | Product Type | Reference |

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | - | K₂CO₃ | Alkyl Aryl Ether | wikipedia.org |

| O-Acylation | Acetic Anhydride | - | Pyridine | Phenyl Acetate | nih.gov |

| O-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | - | Triethylamine | Phenyl Benzoate | lew.ro |

This table illustrates general reaction conditions for phenols.

Beyond simple alkylation, more complex phenolic ethers can be formed through cross-coupling reactions. For instance, the Ullmann condensation allows for the formation of diaryl ethers by coupling a phenol with an aryl halide in the presence of a copper catalyst. wikipedia.org This would allow this compound to be coupled with other aryl halides at its hydroxyl group.

The presence of both a nucleophilic hydroxyl group and an electrophilic C-Br bond within the same molecule makes this compound an ideal candidate for cascade synthesis . A cascade reaction involves two or more sequential transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. acs.org For example, an initial intermolecular reaction at either the bromine or the hydroxyl site could be followed by an intramolecular cyclization. An initial Sonogashira coupling at the bromine position could introduce a side chain capable of subsequent intramolecular cyclization with the nearby phenolic oxygen, leading to the formation of fused heterocyclic systems like furanopyridines. Such intramolecular cyclizations are valuable for the efficient construction of complex polycyclic architectures. scielo.br

The phenolic hydroxyl group can be strategically derivatized to enhance or suppress its reactivity and to direct the selectivity of other reactions. nih.gov For example, converting the hydroxyl group into a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride) serves as a common protection strategy. google.com This prevents the acidic proton from interfering with organometallic reagents used in cross-coupling reactions at the bromine site and blocks the oxygen from acting as a nucleophile.

Conversely, the hydroxyl group can be converted into a more reactive leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), to enable cross-coupling reactions at the carbon to which it is attached. While this would alter the core structure, it represents a powerful strategy for C-O bond functionalization. Derivatization can also influence regioselectivity in electrophilic aromatic substitution on the phenol ring, although this is less relevant to the specific reactions outlined. The choice of derivatization strategy is crucial for designing multi-step syntheses involving this compound, allowing for precise control over which part of the molecule reacts. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenol Ring

The phenol ring in this compound is highly susceptible to electrophilic aromatic substitution due to the activating, ortho-, para-directing nature of the hydroxyl (-OH) group. byjus.comquora.com The donation of an oxygen lone pair into the aromatic system increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. youtube.com

The directing influence of the substituents determines the regiochemical outcome of these reactions. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this specific molecule, the position para to the -OH group is the most probable site for substitution. The ortho position adjacent to the bulky 5-bromopyridin-3-yl group is sterically hindered, which would likely disfavor electrophilic attack at that site.

Common electrophilic substitution reactions for phenols include nitration and halogenation.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.comyoutube.com For this compound, nitration is expected to occur selectively at the para-position to the hydroxyl group, yielding 2-(5-Bromopyridin-3-yl)-4-nitrophenol. Using concentrated nitric acid could lead to polysubstitution or oxidation, a common side reaction with highly activated phenols. byjus.comgoogle.com

Halogenation: Phenols react readily with halogens, often without the need for a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polybromination. byjus.com However, to achieve selective monohalogenation, milder conditions are employed, such as using bromine in a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures. mlsu.ac.inmdpi.com This would likely yield the para-brominated product, 4-Bromo-2-(5-bromopyridin-3-yl)phenol.

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | Dilute HNO₃ | 2-(5-Bromopyridin-3-yl)-4-nitrophenol |

| Bromination | Br₂ in CS₂ at low temperature | 4-Bromo-2-(5-bromopyridin-3-yl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (catalyst) | 4-Acetyl-2-(5-bromopyridin-3-yl)phenol |

| Sulfonation | Concentrated H₂SO₄ at high temperature (e.g., 100°C) | 5-(5-Bromopyridin-3-yl)-2-hydroxybenzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) on the phenol ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to a good leaving group. libretexts.org While the 5-bromopyridin-3-yl substituent is electron-withdrawing, it is not typically sufficient to activate the phenol ring for SNAr reactions under standard conditions. Therefore, direct displacement of the hydroxyl group or a hydrogen atom on the phenol ring by a nucleophile is not a readily accessible reaction pathway.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, allowing for reactions with electrophiles and coordination with metal ions.

Coordination Chemistry Potential with this compound as a Ligand

The presence of both a pyridine nitrogen atom and a phenolic hydroxyl group allows this compound to function as a potential bidentate ligand in coordination chemistry. The nitrogen atom can act as a Lewis base, donating its lone pair to a metal center. Simultaneously, the phenolic proton can be removed (deprotonation), allowing the oxygen atom to coordinate with the metal ion, forming a stable chelate ring.

This N,O-bidentate coordination motif is common for ligands containing both pyridine and phenol groups. Such ligands can form stable complexes with a wide range of transition metals, including copper (II), nickel (II), zinc (II), and cobalt (II). researchgate.net The specific geometry and stability of the resulting metal complexes would depend on the metal ion, its oxidation state, and the reaction conditions. The formation of such complexes can significantly alter the electronic properties and reactivity of the organic ligand.

N-Functionalization Strategies

The nucleophilicity of the pyridine nitrogen allows for various functionalization reactions, primarily N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are valuable synthetic intermediates. The N-O bond alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to both nucleophilic and electrophilic attack.

N-Alkylation: The reaction of the pyridine nitrogen with alkyl halides or other alkylating agents leads to the formation of quaternary pyridinium (B92312) salts. mdpi.com This transformation introduces a positive charge into the heterocyclic ring, significantly increasing its electron deficiency and altering its chemical and physical properties. The reaction conditions for N-alkylation often involve heating the pyridine derivative with an alkyl halide in a suitable solvent. thieme-connect.demdpi.com The reactivity of the pyridine nitrogen in this compound towards alkylation will be influenced by the electronic effects of the bromo and hydroxyphenyl substituents.

Chemo- and Regioselective Functionalization of Polyfunctional Analogs

The structure of this compound offers multiple distinct reactive sites, making chemo- and regioselectivity key challenges in its further functionalization. The primary reactive sites include:

The C-Br bond on the pyridine ring.

The electron-rich phenol ring (C-H bonds).

The phenolic hydroxyl group (-OH).

The nucleophilic pyridine nitrogen atom.

The C-H bonds of the pyridine ring.

Achieving selective functionalization requires careful choice of reagents and reaction conditions to target a specific site while leaving others unaffected. nih.govnih.gov

Reactions at the C-Br Bond: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) could be employed to selectively form new carbon-carbon or carbon-heteroatom bonds at this position. nih.gov These reactions are typically chemoselective for the C-Br bond over C-H or O-H bonds under appropriate conditions.

Selective Phenol Ring Functionalization: As discussed in section 3.3, the high reactivity of the phenol ring allows for electrophilic substitution under conditions that would not affect the more electron-deficient pyridine ring. For example, mild bromination or nitration would selectively functionalize the phenol ring at the para position. thieme-connect.de

Selective Pyridine Nitrogen Functionalization: N-alkylation or N-oxidation can be achieved using electrophilic reagents that specifically target the nitrogen lone pair, as detailed in section 3.4.2.

Regioselective C-H Functionalization: Directing group-assisted C-H activation is a modern strategy for the regioselective functionalization of aromatic rings. mdpi.com The hydroxyl group of the phenol or the nitrogen of the pyridine could potentially act as directing groups to functionalize specific C-H bonds in their respective rings under transition metal catalysis.

By exploiting the inherent differences in reactivity among the various functional groups and positions, a wide array of complex derivatives can be synthesized from this compound in a controlled, selective manner.

Formation of Schiff Base Derivatives and Related Imine Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. advancechemjournal.comredalyc.org The formation of Schiff base derivatives from precursors related to this compound can be envisioned through two primary synthetic routes.

Condensation of an Aldehyde/Ketone Derivative with a Primary Amine: A formyl or acetyl group could be introduced onto the phenol ring (e.g., at the para position) via an electrophilic substitution like the Vilsmeier-Haack or Friedel-Crafts acylation reaction. The resulting aldehyde or ketone, such as 5-(5-Bromopyridin-3-yl)-2-hydroxybenzaldehyde, could then be condensed with various primary amines (R-NH₂) to yield a series of Schiff base derivatives.

Condensation of an Amino Derivative with an Aldehyde/Ketone: An amino group could be introduced, for instance, by nitrating the phenol ring followed by reduction. The resulting amino-phenol derivative, such as 4-Amino-2-(5-bromopyridin-3-yl)phenol, could then react with various aldehydes or ketones (R-CHO or R-CO-R') to form the corresponding imines.

A closely related compound, 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, has been synthesized and characterized. researchgate.net It was formed from the condensation of 2-amino-5-bromopyridine (B118841) and salicylaldehyde. This demonstrates the feasibility of forming stable Schiff base structures incorporating the bromopyridine and phenol moieties. These derivatives are of significant interest as they often serve as versatile ligands for the synthesis of metal complexes and can exhibit a range of biological activities. nih.gov

| Compound Name | Molecular Formula | Synthesis Method | Key Spectral Data (Example) | Reference |

| 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol | C₁₂H₉BrN₂O | Condensation of 5-Bromo-pyridin-2-ylamine with 2-Hydroxy-benzaldehyde | ¹H NMR: Signals for aromatic protons, a singlet for the imine proton (-CH=N), and a signal for the phenolic proton (-OH). FT-IR (cm⁻¹): Characteristic peak for C=N stretching. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 5 Bromopyridin 3 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-Dimensional NMR Techniques for Atomic Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide crucial information about how atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For 2-(5-Bromopyridin-3-yl)phenol, COSY would be instrumental in establishing the connectivity of the protons on the phenol (B47542) and pyridine (B92270) rings, helping to assign the signals to specific positions. huji.ac.illibretexts.orglibretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. bmrb.iohmdb.canih.gov This is a powerful tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. wisc.edulibretexts.orglibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, confirming the linkage between the phenol and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.netlibretexts.orgyoutube.com For a relatively rigid molecule like this compound, NOESY can help to confirm the spatial arrangement of the two aromatic rings relative to each other.

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would yield a wealth of data, including bond lengths, bond angles, and torsional angles. This would confirm the planar or near-planar nature of the aromatic rings and the specific orientation of the phenol and pyridine moieties with respect to each other. Furthermore, the crystal packing information would reveal intermolecular interactions such as hydrogen bonding (involving the phenolic hydroxyl group) and halogen bonding (involving the bromine atom), which govern the solid-state supramolecular assembly.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Studies

High-resolution mass spectrometry is a critical technique for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₁H₈BrNO. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 pattern in the mass spectrum, providing further evidence for the presence of a single bromine atom.

Analysis of the fragmentation pattern in the mass spectrum can also offer valuable structural information. researchgate.netdocbrown.info Common fragmentation pathways for this molecule might include the loss of the bromine atom, cleavage of the bond between the two aromatic rings, and fragmentation of the pyridine or phenol ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.netlibretexts.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration for the phenol should be observable between 1200 and 1300 cm⁻¹. The C-Br stretching vibration typically appears at lower wavenumbers, in the fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. spectrabase.comnih.gov Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of the rings would be particularly prominent.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H stretch | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic C=C/C=N stretch | 1400 - 1600 | FT-IR, FT-Raman |

| Phenolic C-O stretch | 1200 - 1300 | FT-IR |

| C-Br stretch | 500 - 700 | FT-IR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to exhibit absorption bands in the UV region, characteristic of π → π* transitions within the conjugated aromatic system. The presence of the phenolic and pyridinyl rings, connected directly, creates an extended conjugated system which will influence the position and intensity of the absorption maxima (λmax). researchgate.netresearchgate.netnih.govdocbrown.infomsu.edu The exact λmax values will be dependent on the solvent used due to solvatochromic effects. For phenol itself, a primary absorption band is typically observed around 270-280 nm. The extended conjugation in this compound would likely result in a bathochromic (red) shift to longer wavelengths compared to simple phenol. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations of 2 5 Bromopyridin 3 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the properties of molecules like 2-(5-Bromopyridin-3-yl)phenol with a favorable balance of accuracy and computational cost.

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule, which arise from rotation around single bonds. By calculating the relative energies of these conformers, the most stable arrangement can be identified. mdpi.com For this compound, rotation around the C-C bond connecting the two aromatic rings is of primary interest. DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can provide precise data on bond lengths, bond angles, and dihedral angles for the optimized geometry. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.485 Å |

| C-Br Bond Length | 1.902 Å |

| O-H Bond Length | 0.965 Å |

| C-O-H Bond Angle | 109.2° |

| C-C-N (pyridine) Bond Angle | 123.5° |

| Phenol-Pyridine Dihedral Angle | 38.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, DFT calculations can map the distribution and energies of these orbitals. Typically, the HOMO is localized on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl group. Conversely, the LUMO is expected to be concentrated on the electron-deficient bromopyridine ring. mdpi.com This separation of FMOs suggests a potential for intramolecular charge transfer and dictates the molecule's behavior in chemical reactions. From the FMO energies, key quantum chemical descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify its reactivity. mdpi.com

Table 2: Illustrative FMO Analysis and Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.85 |

| E_LUMO | -1.20 |

| Energy Gap (E_gap) | 4.65 |

| Electronegativity (χ) | 3.53 |

| Chemical Hardness (η) | 2.33 |

| Electrophilicity Index (ω) | 2.68 |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate theoretical models against experimental data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, allowing for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as O-H stretching, C=C ring vibrations, and C-Br stretching. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. dntb.gov.ua An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, providing a view of molecular motions, conformational changes, and intermolecular interactions. mdpi.com

To study this compound, a simulation would typically involve placing the molecule in a periodic box filled with a solvent, such as water, to mimic solution conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), one can analyze:

Conformational Flexibility: How the dihedral angle between the rings fluctuates over time.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl group and the nitrogen atom of the pyridine (B92270) ring.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule's hydroxyl group and surrounding water molecules.

These simulations provide crucial insights into how the molecule behaves in a realistic environment, which is essential for understanding its transport, solubility, and interactions with biological targets. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for exploring the pathways of chemical reactions. By using DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. mit.edu

For example, in a study of a potential nucleophilic aromatic substitution (S_NAr) reaction on the bromopyridine ring, computations could determine whether the mechanism is stepwise or concerted. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. This approach allows for the detailed investigation of reaction pathways that may be difficult to probe experimentally. nih.gov

Prediction of Reactivity and Selectivity Profiles

Beyond FMO analysis, DFT provides other tools to predict how and where a molecule will react. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight sites prone to nucleophilic attack.

Furthermore, condensed Fukui functions and dual descriptors can be calculated to provide site-specific reactivity indices. These parameters can distinguish which of the carbon atoms on the phenol ring is most susceptible to electrophilic substitution or which atom on the pyridine ring is the most likely site for nucleophilic attack. Such predictions are instrumental in guiding synthetic organic chemistry, helping to design experiments that favor the formation of a desired product (regioselectivity). wikipedia.org

Supramolecular Interactions and Hydrogen Bonding Networks of this compound

A comprehensive understanding of the supramolecular chemistry of this compound requires a detailed investigation of its crystal structure and the non-covalent interactions that govern its self-assembly in the solid state. However, to date, there is a notable absence of publicly available crystallographic data or in-depth computational studies specifically focused on the supramolecular interactions and hydrogen bonding networks of this compound.

Theoretical and computational chemistry provides powerful tools to predict and analyze the types of interactions that are likely to be significant in the crystal packing of this compound. These methods can elucidate the nature and strength of hydrogen bonds, halogen bonds, π-π stacking, and other van der Waals forces, offering valuable insights into the molecular recognition and crystal engineering of this compound.

Based on the functional groups present in this compound—a hydroxyl group on the phenol ring, a nitrogen atom in the pyridine ring, and a bromine substituent—several key intermolecular interactions can be anticipated. The hydroxyl group is a strong hydrogen bond donor, while the pyridinic nitrogen is an effective hydrogen bond acceptor. The bromine atom can participate in halogen bonding, and the two aromatic rings (phenol and pyridine) are capable of engaging in π-π stacking and C-H···π interactions.

In the absence of experimental data, a table of potential hydrogen bond interactions and their typical geometric parameters, as derived from computational studies of similar molecular systems, can be instructive.

Interactive Table: Hypothetical Hydrogen Bond Parameters in the Crystal Structure of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| O | H | N | ~ 0.98 | ~ 1.80 | ~ 2.78 | ~ 170 | Strong Hydrogen Bond |

| C-H (phenol) | H | O | ~ 1.08 | ~ 2.50 | ~ 3.58 | ~ 150 | Weak Hydrogen Bond |

| C-H (pyridine) | H | Br | ~ 1.08 | ~ 2.90 | ~ 3.98 | ~ 160 | Weak Hydrogen Bond |

Furthermore, the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic site, such as the oxygen atom of the hydroxyl group or the nitrogen of the pyridine ring. The interplay between strong hydrogen bonds and potentially weaker, yet structurally significant, halogen bonds would likely result in a complex and robust three-dimensional network.

Detailed research findings from future experimental (e.g., X-ray crystallography) and computational investigations are necessary to fully characterize the supramolecular interactions and hydrogen bonding networks of this compound. Such studies would provide precise measurements of bond lengths, angles, and interaction energies, confirming the nature and hierarchy of the intermolecular forces that dictate the solid-state structure of this compound.

Exploration of Chemical and Material Science Applications of 2 5 Bromopyridin 3 Yl Phenol

Role as Ligands in Transition Metal Catalysis

The molecular architecture of 2-(5-Bromopyridin-3-yl)phenol, featuring both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the phenolic hydroxyl group, makes it an excellent candidate for a bidentate N,O-ligand. Such ligands are crucial in coordination chemistry and transition metal catalysis. orientjchem.orgnih.gov They can form stable chelate rings with a metal center, influencing the metal's electronic properties and steric environment, which in turn dictates its catalytic activity and selectivity. mdpi.comrsc.org

The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons, while the phenolic hydroxyl group can be deprotonated to form a phenolate, which is a strong oxygen donor. This N,O-coordination is found in ligands used for a variety of catalytic transformations. While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in ligands for reactions such as cross-coupling. mdpi.comresearchgate.net The bromine atom on the pyridine ring also offers a reactive site for further modification, allowing for the synthesis of more complex ligand structures or for anchoring the catalytic complex to a support.

Table 1: Potential Catalytic Applications Based on Ligand Structure

| Catalytic Reaction | Role of Pyridyl-Phenol Ligand | Relevant Transition Metals |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes the active metal center, influences reductive elimination. mdpi.com | Palladium (Pd), Nickel (Ni) researchgate.net |

| Oxidation Reactions | Modulates the redox potential of the metal catalyst. orientjchem.org | Copper (Cu), Manganese (Mn) |

Application as Building Blocks in Advanced Materials

The distinct functional groups of this compound allow it to serve as a versatile precursor in the synthesis of a wide range of advanced materials.

Phenolic compounds are foundational monomers for producing phenolic resins, a class of thermosetting polymers known for their thermal stability and chemical resistance. researchgate.netyoutube.com The phenol (B47542) moiety of this compound can participate in condensation reactions with aldehydes like formaldehyde (B43269) to form a polymer backbone. youtube.comsemanticscholar.org In such a polymer, the bromopyridyl group would be a pendant, imparting unique functionalities to the final material. These functionalities could include metal-binding capabilities, altered solubility, or flame-retardant properties due to the presence of nitrogen and bromine.

Furthermore, this compound can be incorporated as an additive into other polymer matrices. astrj.com Its presence could enhance thermal stability, modify the surface properties, or provide sites for subsequent chemical reactions, such as cross-linking or grafting. mdpi.com

Materials with conjugated π-systems are central to the development of optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.com The interconnected aromatic rings of this compound form a basic conjugated system. This structure can be extended through chemical reactions, particularly at the bromine position via cross-coupling reactions, to create larger, more complex molecules with tailored photophysical properties. Such derivatives could potentially exhibit fluorescence or phosphorescence, making them suitable as emitters or hosts in OLED devices or as active components in chemical sensors.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The ability of this compound to coordinate with metal ions through its pyridine nitrogen and phenolic oxygen makes it a suitable candidate for a linker in the synthesis of such materials. researchgate.netnih.govmdpi.com

The geometry of the molecule would influence the resulting framework's topology, pore size, and dimensionality. MOFs built from such linkers could have applications in gas storage, separation, and catalysis. The uncoordinated bromine atoms within the pores could also serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties. mdpi.com

Table 2: Potential MOF/Coordination Polymer Properties

| Property | Contribution from this compound |

|---|---|

| Porosity | The length and angle of the linker dictate the pore size and shape. |

| Functionality | The pyridine and phenol groups provide metal coordination sites. nih.gov |

| Post-Synthetic Modification | The bromine atom offers a reactive handle for further chemical changes. |

| Catalytic Activity | The coordinated metal centers can act as catalytic sites. |

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. documentsdelivered.comresearchgate.net This property is of great interest for applications in molecular switches and data storage. The formation of SCO complexes is highly dependent on the ligand field strength. nih.gov Iron(II) complexes with N-donor ligands are a well-studied class of SCO materials. nih.govrsc.org The N,O-coordination environment that this compound can provide to a metal ion like Fe(II) could potentially generate the specific ligand field strength required to observe SCO behavior.

Utilization in Environmental Chemical Technologies (e.g., Heavy Metal Adsorption)

The presence of electron-rich nitrogen and oxygen atoms in this compound makes it an effective chelating agent for metal ions. This property can be harnessed for environmental remediation, particularly for the removal of toxic heavy metal ions from wastewater. mdpi.com

When this molecule is immobilized on a solid support or incorporated into a polymer or MOF, its chelating sites can bind to heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.govdntb.gov.ua The resulting material acts as an adsorbent, selectively capturing these pollutants from aqueous solutions. The efficiency of adsorption would depend on factors like pH, the concentration of metal ions, and the structure of the adsorbent material. oaepublish.com Heterocyclic polymers have shown significant promise in this area due to their high affinity for metal ions. oaepublish.com

Application as Precursors for Agrochemical Scaffolds

The compound this compound represents a potentially valuable precursor for the synthesis of novel agrochemical scaffolds due to the presence of both a bromopyridine and a phenol moiety. While specific research detailing the direct application of this particular compound in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, the individual components of the molecule are well-established pharmacophores in a variety of successful agricultural products. The strategic combination of these two functional groups within a single molecule offers a versatile platform for chemical modification and the development of new active ingredients.

The pyridine ring is a core component of numerous herbicides, fungicides, and insecticides. researchgate.netresearchgate.netnih.gov Its nitrogen atom can influence the molecule's solubility, transport within the plant, and interaction with biological targets. The presence of a bromine atom on the pyridine ring further enhances its utility as a synthetic intermediate. Halogenated pyridines are frequently employed in cross-coupling reactions, allowing for the introduction of a wide range of substituents to tailor the biological activity and physical properties of the final product. nbinno.comwikipedia.org

Similarly, phenolic compounds are known to exhibit a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties. nih.govresearchgate.net The hydroxyl group of the phenol can be a key site for derivatization, such as etherification or esterification, to modify the compound's mode of action and environmental persistence. The synergistic effect of combining a pyridine ring with a phenolic structure could lead to the discovery of agrochemicals with novel mechanisms of action or improved efficacy.

The potential synthetic pathways for utilizing this compound as a precursor are numerous. The bromine atom can be substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be readily converted into ethers or esters, which are common functionalities in many commercial pesticides. This dual reactivity allows for a modular approach to the synthesis of diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.

Detailed Research Findings

Currently, there is a lack of specific, publicly accessible research studies that provide detailed findings on the synthesis of agrochemical scaffolds directly from this compound. The exploration of this compound as a precursor appears to be a novel area of research. Therefore, a data table with specific research findings, such as reaction yields or the biological activity of derived compounds, cannot be provided at this time. The information presented here is based on the well-established roles of pyridine and phenol derivatives in existing agrochemical science.

Future Perspectives and Emerging Research Avenues for 2 5 Bromopyridin 3 Yl Phenol

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-(5-Bromopyridin-3-yl)phenol, future research will likely focus on moving beyond traditional cross-coupling methods, which often rely on hazardous solvents and generate significant waste.

Key research directions include:

Solventless Reactions: Methodologies that avoid hazardous and toxic solvents are gaining traction. researchgate.netacs.org These solvent-free approaches not only minimize waste but can also lead to simpler and faster reaction protocols. acs.orgflinders.edu.au

Green Solvents and Catalysts: The use of ionic liquids as both solvents and catalysts presents a promising avenue for greener synthesis of pyridine-containing compounds. benthamscience.com Their adjustable properties can enhance reaction efficiency, yield, and selectivity, often under milder conditions. benthamscience.com Biocatalysis, employing enzymes for chemical transformations, offers another sustainable route, capitalizing on the high selectivity and mild operating conditions of biological systems. acs.orgacs.org

Mechanochemistry: This approach uses mechanical force to drive chemical reactions, often in the absence of bulk solvents, leading to higher yields in shorter times and improved green metrics like a better E-factor and Effective Mass Yield (EMY). nih.gov

| Synthetic Approach | Key Advantages | Relevant Compound Classes |

| Solventless Synthesis | Minimizes hazardous waste, simpler and faster protocols. researchgate.netacs.org | Bipyridines acs.orgflinders.edu.au |

| Ionic Liquid Catalysis | Acts as both solvent and catalyst, tunable properties, milder conditions. benthamscience.com | Pyridines benthamscience.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. acs.orgacs.org | Quinolines, Phenols acs.orgacs.org |

| Mechanochemistry | High yields, short reaction times, solvent-free, energy-efficient. nih.gov | Bipyridine complexes nih.gov |

Expanding the Scope of Regioselective Functionalization

The ability to selectively introduce new functional groups at specific positions on the this compound core is crucial for tailoring its properties for various applications. Future research will delve into more sophisticated C-H functionalization techniques that offer precise control over reactivity.

Emerging areas of focus are:

Phenolic Ring Functionalization: The direct C-H functionalization of phenols is a powerful tool for increasing molecular complexity. nih.gov While the hydroxyl group typically directs functionalization to the ortho and para positions, emerging methods are exploring the challenging meta-functionalization of phenols. nih.gov Palladium-catalyzed ortho-alkenylation and acetoxylation of phenols have also been developed. nih.gov

Pyridine (B92270) Ring Functionalization: The electronic nature of the pyridine ring makes meta-C–H functionalization particularly challenging. nih.govanalytik.news However, recent breakthroughs using temporary de-aromatization strategies are enabling the introduction of a wide array of functional groups at this position with high selectivity. analytik.news Transition-metal catalysis, including iridium- and rhodium-based systems, is also being explored for meta-selective C-H alkylation of pyridines. beilstein-journals.org For the ortho position, palladium/norbornene cooperative catalysis allows for the dual functionalization of iodinated 2-pyridones. nih.gov

| Ring System | Target Position | Methodologies |

| Phenol (B47542) | ortho, para | Directing group-assisted C-H functionalization. nih.gov |

| Phenol | ortho | Palladium(II)-catalyzed alkenylation and acetoxylation. nih.gov |

| Phenol | meta | Emerging strategies to overcome the directing effect of the hydroxyl group. nih.gov |

| Pyridine | meta | Temporary de-aromatization, transition-metal catalysis (e.g., Iridium, Rhodium). nih.govanalytik.newsbeilstein-journals.org |

| Pyridine | ortho | Palladium/norbornene cooperative catalysis. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of derivatives of this compound, the integration of continuous flow chemistry and automated synthesis platforms is a critical future direction. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processes. purdue.edu

Key advancements in this area include:

Microreactor Technology: Continuous flow microreactors provide precise control over reaction parameters, leading to higher yields and shorter reaction times for the synthesis of pyridine derivatives, such as pyridine N-oxides. organic-chemistry.orgbme.huresearchgate.net These systems can operate for extended periods, making them suitable for large-scale production. organic-chemistry.orgresearchgate.net

Automated Synthesis Platforms: The combination of flow chemistry with automated systems allows for the rapid synthesis and screening of compound libraries. purdue.edumdpi.com This is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs), where high-throughput experimentation can significantly accelerate the drug discovery process. purdue.edu The use of packed-bed flow systems with heterogeneous catalysts further enhances the sustainability of these processes. nih.gov

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new molecules with desired properties. For derivatives of this compound, in silico methods can predict electronic, optical, and other physicochemical properties, guiding synthetic efforts toward the most promising candidates.

Future research in this domain will likely involve:

Property Prediction with DFT: DFT calculations can elucidate how different substituents at various positions on the bipyridine scaffold affect its electronic properties, such as the HOMO-LUMO energy gap, ionization potential, and electronegativity. researchgate.netkfupm.edu.sa This is crucial for designing molecules with specific electronic or photophysical characteristics. researchgate.netnih.gov

Ligand Design and Screening: Computational methods are being used to design and screen libraries of ligands for specific applications, such as the selective extraction of metal ions. rsc.org This approach can accelerate the discovery of new functional materials based on the this compound framework.

Understanding Reaction Mechanisms: DFT can also be employed to study the mechanisms of functionalization reactions, aiding in the optimization of reaction conditions and the prediction of regioselectivity.

| Computational Method | Application | Predicted Properties |

| DFT | Evaluating the effect of substituents on electronic and structural properties. researchgate.netkfupm.edu.sa | HOMO-LUMO gap, ionization potential, stability, solubility. researchgate.netkfupm.edu.sa |

| LC-TDDFT | Predicting optical properties. kfupm.edu.sa | Absorption λmax. kfupm.edu.sa |

| Machine Learning | Aiding in ligand discovery and design through screening of virtual libraries. rsc.org | Stability constants for metal complexation. rsc.org |

Exploration of New Application Domains in Chemical Sciences

The unique structural features of this compound make it a promising candidate for a variety of applications in the chemical sciences. While its current uses may be limited, its potential as a building block for more complex functional molecules is vast.

Potential future application areas include:

Medicinal Chemistry: Pyridine and phenol moieties are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The this compound scaffold could serve as a starting point for the development of new therapeutic agents. Poly(bipyridyl) ligands, for instance, have been designed to induce cell death in cancer cells. nih.gov

Materials Science: Bipyridine-based ligands are widely used in coordination chemistry and can be incorporated into functional materials. nih.gov Derivatives of this compound could be used to create novel metal-organic frameworks (MOFs), polymers with catalytic applications, or materials for organic electronics. longdom.org The bipyridine unit can be functionalized to stably immobilize molecular catalysts on surfaces like silicon. rsc.org

Catalysis: The pyridine and phenol groups can both act as ligands for metal catalysts. By modifying the this compound structure, it may be possible to develop new, highly selective catalysts for a range of organic transformations. For example, bipyridine-functionalized polymers have been used to support palladium nanoparticles for hydrogenation reactions. longdom.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.